Methyl 5-chloro-2-(difluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9H7ClF2O3 It is an ester derivative of benzoic acid, characterized by the presence of a chloro group and a difluoromethoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(difluoromethoxy)benzoate typically involves the esterification of 5-chloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The primary products are 5-chloro-2-(difluoromethoxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 5-chloro-2-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-(difluoromethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(difluoromethoxy)benzoate
- Methyl 4-chloro-2-(difluoromethoxy)benzoate
- Methyl 5-chloro-3-(difluoromethoxy)benzoate
Uniqueness
Methyl 5-chloro-2-(difluoromethoxy)benzoate is unique due to the specific positioning of the chloro and difluoromethoxy groups on the benzene ring. This positioning can significantly affect the compound’s reactivity, binding properties, and overall chemical behavior compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C9H7ClF2O3 |
---|---|
Molecular Weight |
236.60 g/mol |
IUPAC Name |
methyl 5-chloro-2-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3 |
InChI Key |
LCCLPPNNNOBJLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.